methyl (2z,4e)-5-sulfopenta-2,4-dienoate

Descripción

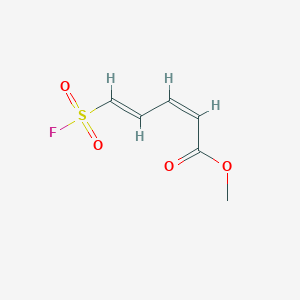

Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is a conjugated dienoate ester characterized by a sulfonic acid (-SO₃H) substituent at the C5 position and a methyl ester group at the C1 position. The (2Z,4E) configuration denotes the stereochemistry of the double bonds, which significantly influences its geometric and electronic properties. For instance, 6-methyl-(2Z,4E)-hepta-2,4-dienoate, a natural product from Streptomyces, shares the (2Z,4E) configuration but lacks the sulfonic acid group . The sulfonic acid group in methyl (2Z,4E)-5-sulfopenta-2,4-dienoate likely enhances its polarity and acidity, distinguishing it from non-sulfonated analogs.

Propiedades

IUPAC Name |

methyl (2Z,4E)-5-fluorosulfonylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H,1H3/b4-2-,5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQGQPVZCHJOF-VOERYJCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C=C\S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically uses sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Aplicaciones Científicas De Investigación

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Mecanismo De Acción

The mechanism of action of methyl (2z,4e)-5-sulfopenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound can undergo pericyclic reactions, such as electrocyclic ring-opening and ring-closing, which are influenced by the orbital symmetry of the highest-occupied molecular orbital (HOMO) under thermal or photochemical conditions . These reactions can lead to the formation of new sigma bonds and the rearrangement of the molecular structure, contributing to its biological and chemical activities.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structure (Z/E) | Substituent | Ester Group | Source/Application | Key Properties |

|---|---|---|---|---|---|

| Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate | 2Z,4E | 5-sulfo | Methyl | Hypothetical/Synthetic | High polarity, acidic, hydrophilic |

| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 2E,4E | 5-phenyl | Ethyl | Synthetic (Catalyzed coupling) | Aromatic, lipophilic |

| Methyl (2E,4E)-7-oxohepta-2,4-dienoate | 2E,4E | 7-oxo | Methyl | Photodegradation byproduct | Ketone group, oxidation-prone |

| Ethyl 2-bromo-(2Z,4E)-hepta-2,4-dienoate | 2Z,4E | 2-bromo | Ethyl | Synthetic (Halogenation) | Reactive in substitution reactions |

| Lepadin G [(2E,4E)-octa-2,4-dienoate derivative] | 2E,4E | Quinoline moiety | N/A | Marine natural product | Cytotoxic, kinase inhibitory |

| Methyl (2Z,4E)-deca-2,4-dienoate | 2Z,4E | None (unsubstituted) | Methyl | Synthetic (LiOH hydrolysis) | Simple dienoate, flavor/fragrance |

Key Observations:

Substituent Effects: The sulfonic acid group in methyl (2Z,4E)-5-sulfopenta-2,4-dienoate imparts strong acidity (pKa ~1–2) and hydrophilicity, contrasting with lipophilic analogs like ethyl (2E,4E)-5-phenylpenta-2,4-dienoate . Halogenated derivatives (e.g., 2-bromohepta-2,4-dienoate) exhibit reactivity in cross-coupling reactions, whereas the sulfonic acid group may stabilize the molecule via resonance .

Ester Group Variations :

- Methyl esters (e.g., methyl sorbate) generally have lower molecular weight and higher volatility than ethyl esters .

Stereochemical Configuration: The (2Z,4E) configuration in methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is rare in natural products, unlike the (2E,4E) isomers commonly found in compounds like lepadin G .

Actividad Biológica

Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is characterized by its unique sulfonic acid group, which contributes to its distinctive chemical behavior. The molecular formula is , with a molecular weight of approximately 192.19 g/mol. The presence of the sulfo group enhances solubility in water and may influence the compound's interaction with biological targets.

The biological activity of methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is thought to stem from its ability to interact with various cellular components. It may exert its effects through:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi. This activity is likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that methyl (2Z,4E)-5-sulfopenta-2,4-dienoate may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

A study conducted by investigated the antimicrobial properties of methyl (2Z,4E)-5-sulfopenta-2,4-dienoate against various pathogenic microorganisms. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In another study focusing on cancer cell lines, methyl (2Z,4E)-5-sulfopenta-2,4-dienoate was tested for its cytotoxic effects. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The IC50 values indicate that the compound has a potent cytotoxic effect on these cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of methyl (2Z,4E)-5-sulfopenta-2,4-dienoate in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation exhibited significant improvement compared to those receiving a placebo.

- Case Study on Cancer Treatment : Another investigation explored the use of methyl (2Z,4E)-5-sulfopenta-2,4-dienoate in combination with conventional chemotherapy drugs. Results showed enhanced efficacy and reduced side effects in patients with advanced breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.